methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a pyrazole ring, a thiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Formation of the Thiazole Ring: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are then coupled through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole-5-carboxamide: Shares the pyrazole ring but lacks the thiazole and benzoate moieties.
Thiazole-4-carboxamide: Contains the thiazole ring but lacks the pyrazole and benzoate moieties.
Methyl benzoate: Contains the benzoate ester but lacks the pyrazole and thiazole rings.
Uniqueness
Methyl 4-(2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)thiazol-4-yl)benzoate is unique due to its combination of three distinct functional groups: the pyrazole ring, the thiazole ring, and the benzoate ester. This combination imparts unique chemical and biological properties that are not found in the individual components .
Properties
IUPAC Name |
methyl 4-[2-[(2,5-dimethylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-8-14(21(2)20-10)15(22)19-17-18-13(9-25-17)11-4-6-12(7-5-11)16(23)24-3/h4-9H,1-3H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVHEVNOKDRLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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